molecular formula C8H13N3 B13592369 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine

Cat. No.: B13592369
M. Wt: 151.21 g/mol
InChI Key: WLBFPIISFPQQSE-UHFFFAOYSA-N
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Description

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine typically involves the reaction of but-3-yn-1-amine with a diazirine precursor. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like fac-Tris(2-phenylpyridine)iridium(III) under irradiation with a blue LED strip .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the diazirine ring in 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine makes it unique compared to similar compounds. This ring allows for the formation of reactive intermediates, making it valuable for photoaffinity labeling and studying molecular interactions.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-7,9H2

InChI Key

WLBFPIISFPQQSE-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCCN

Origin of Product

United States

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